2-Methyl-3,5-dinitrofuran

Description

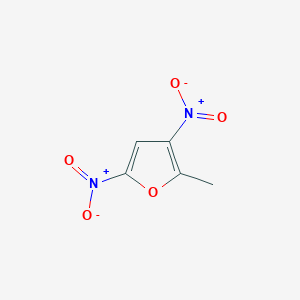

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,5-dinitrofuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIMEYMSLZJDDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348904 | |

| Record name | 2-methyl-3,5-dinitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3807-87-2 | |

| Record name | 2-Methyl-3,5-dinitrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3807-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-3,5-dinitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Chemistry and Mechanistic Studies of 2 Methyl 3,5 Dinitrofuran

Cycloaddition Reactions Involving Dinitrofuran Systems

The electron-deficient nature of the dinitrofuran ring system also makes it a participant in cycloaddition reactions, most notably Diels-Alder reactions. In these reactions, the substituted furan (B31954) can act as either the diene or the dienophile, depending on the nature of the reacting partner.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been applied to furan derivatives. arkat-usa.orgnih.gov The participation of furans in Diels-Alder reactions is often facilitated by the presence of electron-withdrawing groups on the furan ring, which lowers the energy of the LUMO of the diene, or electron-donating groups, which raises the energy of the HOMO. researchgate.net

In the context of 2-methyl-3,5-dinitrofuran, the two nitro groups significantly lower the electron density of the furan ring, making it a more reactive diene in inverse-electron-demand Diels-Alder reactions or a more reactive dienophile in normal-electron-demand Diels-Alder reactions.

The SNAr products of dinitrofurans, which are substituted 5-nitrofurans, can undergo [4+2]-cycloaddition reactions with various dienophiles (π-systems). arkat-usa.orgresearchgate.net These reactions lead to the formation of transient bicyclic adducts. arkat-usa.org

A common transformation following the initial [4+2]-cycloaddition is the elimination of the remaining nitro group and subsequent aromatization to generate polysubstituted phenolic compounds. arkat-usa.orgresearchgate.net This sequence provides a versatile synthetic route to highly functionalized aromatic systems. For example, the morpholino-substituted nitrofuran derived from 2,5-dinitrofuran (B3358867) has been shown to react with phenyl vinyl sulfone in a [4+2]-cycloaddition, followed by nitro group elimination and aromatization to yield a substituted phenol. arkat-usa.org

The methyl group at the C2 position in this compound and its SNAr-derived products would be expected to influence the stereochemical outcome of the Diels-Alder reaction, potentially directing the approach of the dienophile to the less sterically hindered face of the furan ring.

Role of Nitro Groups in Modulating Cycloaddition Reactivity

The presence of nitro groups on the furan ring plays a pivotal role in its behavior in cycloaddition reactions, particularly the Diels-Alder reaction. While unsubstituted furan typically acts as an electron-rich diene, the introduction of electron-withdrawing substituents like nitro groups can alter this reactivity, enabling it to function as a dienophile.

The strong electron-accepting nature of the nitro groups in this compound significantly reduces the electron density of the furan ring, a phenomenon that has been observed in related nitro-substituted furans. This electronic modification induces dienophilic character, allowing the furan system to react with electron-rich dienes in Diels-Alder reactions with normal electron demand. conicet.gov.ar In such reactions, the nitro-substituted double bond of the furan derivative acts as the dienophile. conicet.gov.ar

Studies on analogous 2-nitrofurans have shown that they can react efficiently with various dienes, with the cycloaddition taking place selectively at the nitrated double bond. conicet.gov.arconicet.gov.ar The reaction of a diene with a nitro-substituted furan leads to the formation of a transient [4+2] cycloadduct. researchgate.net This intermediate can subsequently undergo further transformations, such as the elimination of the nitro group as nitrous acid, leading to the formation of substituted aromatic products. conicet.gov.arresearchgate.net This reactivity highlights the dual role of the nitro group: first as an activating group for the cycloaddition and then as a leaving group in a subsequent elimination step.

While specific studies on this compound are not extensively detailed in the literature, the established principles of nitrofuran chemistry suggest that it would be a reactive dienophile. The presence of two nitro groups would further enhance its electron-deficient nature compared to mononitrofurans, likely increasing its reactivity towards electron-rich dienes. The regioselectivity of the cycloaddition would be dictated by the electronic and steric influences of both the methyl and the two nitro groups.

Table 1: Predicted Reactivity of this compound in Diels-Alder Reactions

| Reactant | Expected Role of this compound | Potential Products |

| Electron-rich diene (e.g., Danishefsky's diene) | Dienophile | Substituted bicyclic adducts, potentially leading to polysubstituted phenols after elimination. researchgate.net |

| Simple diene (e.g., isoprene) | Dienophile | Cycloadducts, with regioselectivity influenced by the substituents on both reactants. conicet.gov.arconicet.gov.ar |

Other Transformation Reactions

Beyond cycloaddition reactions, the nitro groups and the activated furan ring of this compound are susceptible to other chemical transformations, including reduction and further functionalization.

The reduction of nitro groups is a fundamental transformation in organic synthesis, providing a route to amines and other nitrogen-containing functionalities. Aromatic nitro compounds can be reduced to the corresponding amines using a variety of methods, which are applicable to this compound. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.org It is a highly efficient method for converting nitro groups to primary amines.

Metal-Acid Systems: The use of a reactive metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl), is a classic and effective method for nitro group reduction. masterorganicchemistry.com

The stepwise reduction of the two nitro groups in this compound could potentially be achieved by careful selection of the reducing agent and reaction conditions, leading to nitro-amino or diamino derivatives. For instance, selective reduction of one nitro group in dinitroaromatic compounds has been achieved using reagents like sodium sulfide (B99878) or sodium hydrosulfite. wikipedia.org The reduction of nitroarenes can also lead to intermediate products such as hydroxylamines or azo compounds, depending on the reaction conditions and the reducing agent used. wikipedia.orglkouniv.ac.in

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Product |

| H₂, Pd/C | Primary Amine |

| Fe, HCl | Primary Amine |

| Sn, HCl | Primary Amine |

| Zn, NH₄Cl | Hydroxylamine |

| LiAlH₄ | Azo Compound (for aromatic nitro compounds) masterorganicchemistry.com |

The high degree of activation provided by the two nitro groups makes the furan ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient furan ring, leading to the displacement of one of the nitro groups, which acts as a good leaving group. researchgate.netarkat-usa.org

Research on 2,5-dinitrofuran has demonstrated that it readily reacts with various nucleophiles, such as alkoxides and thiolates, to yield substituted 5-nitrofurans in good yields. arkat-usa.org This suggests that this compound could undergo similar reactions, allowing for the introduction of a wide range of functional groups onto the furan ring. The position of substitution (at C-3 or C-5) would be influenced by the directing effects of the methyl group and the relative stability of the intermediate Meisenheimer complex.

The synthesis of new energetic materials has been explored through the reaction of 2-bromo-3,5-dinitrofuran with nucleophiles like sodium azide, highlighting the utility of SNAr reactions in modifying dinitrofuran systems. scispace.com This precedent suggests that this compound could serve as a precursor for a variety of substituted furan derivatives with tailored properties.

Iv. Theoretical and Computational Investigations

Electronic Structure Analysis of 2-Methyl-3,5-dinitrofuran

The arrangement of electrons within a molecule dictates its physical and chemical behavior. For this compound, the interplay between the aromatic furan (B31954) ring, the electron-donating methyl group, and the strongly electron-withdrawing nitro groups creates a complex electronic environment that is ripe for theoretical exploration.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. ijcce.ac.ir This method calculates the electron density of a system to determine its energy and other properties. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecule's geometry and compute various electronic properties. ijcce.ac.ir

These calculations can predict key structural parameters and electronic distributions. The presence of two nitro groups is expected to significantly draw electron density from the furan ring, while the methyl group at the 2-position provides a counteracting, though weaker, electron-donating effect. kyoto-u.ac.jp DFT can quantify these effects by calculating atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps. The MEP map, in particular, would visually highlight the electron-deficient (electrophilic) regions around the nitro groups and the furan ring carbons, and the relatively electron-rich area near the furan's oxygen atom.

Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations Note: This table represents typical data that would be generated from DFT calculations. Actual values would require specific computation.

| Property | Predicted Value/Description |

|---|---|

| Optimized Bond Length (C=C) | ~1.37 - 1.45 Å |

| Optimized Bond Length (C-N) | ~1.46 Å |

| Dipole Moment | High, due to polar nitro groups |

| Mulliken Atomic Charges (on Nitro-N) | Highly positive |

| Mulliken Atomic Charges (on Ring C) | Positive, indicating electrophilicity |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. youtube.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity. researchgate.net

For this compound, the HOMO is expected to be located primarily on the furan ring, reflecting its aromatic character. However, its energy would be significantly lowered by the influence of the two electron-withdrawing nitro groups. The LUMO, conversely, is anticipated to be centered predominantly on the dinitro-substituted portion of the molecule, with significant contributions from the nitro groups' π* orbitals.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. ijcce.ac.ir In this compound, the strong electron-withdrawing nature of the nitro groups would lead to a relatively low-lying LUMO and thus a smaller energy gap compared to unsubstituted furan, signifying its enhanced reactivity, particularly towards nucleophiles.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: This table illustrates the kind of data obtained from MO analysis. Specific values are hypothetical.

| Molecular Orbital | Predicted Energy (eV) | Primary Location |

|---|---|---|

| HOMO | ~ -8.5 eV | Furan Ring |

| LUMO | ~ -3.0 eV | Nitro Groups and C3/C5 positions |

| HOMO-LUMO Gap | ~ 5.5 eV | N/A |

Reaction Pathway Elucidation and Transition State Theory

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed, revealing the most likely mechanism and the kinetics of a reaction.

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction for electron-deficient aromatic rings. The closely related compound, 2,5-dinitrofuran (B3358867), is known to readily undergo SNAr reactions, where a nucleophile displaces one of the nitro groups. researchgate.netarkat-usa.org The reaction proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. core.ac.uk

For this compound, computational studies would focus on modeling the attack of various nucleophiles at the C3 and C5 positions. Transition state theory would be used to calculate the activation energies for the formation of the two possible Meisenheimer complexes. The presence of the methyl group at C2 would likely exert both steric and electronic effects, potentially favoring nucleophilic attack at the C5 position over the more sterically hindered C3 position. DFT calculations can quantify these energy barriers, predicting the regioselectivity of the SNAr reaction. researchgate.net

Furans can act as dienes in Diels-Alder [4+2] cycloaddition reactions. researchgate.net The presence of electron-withdrawing groups like nitro functions can activate the furan ring for such reactions. core.ac.uk Theoretical studies on this compound would investigate its reactivity with various dienophiles.

Computational modeling can predict the activation energies and reaction energies for different cycloaddition pathways (e.g., endo vs. exo approaches). chemrxiv.org These calculations would reveal whether the cycloaddition is kinetically and thermodynamically favorable. The transient [4+2] cycloadducts formed from nitrofurans can undergo subsequent elimination of a nitro group to yield substituted aromatic products, a pathway that can also be modeled computationally to understand its energetics. arkat-usa.org The methyl group's influence on the stereoselectivity and regioselectivity of the cycloaddition would be a key aspect of such theoretical investigations. researchgate.net

The reactivity of this compound can be quantified using conceptual DFT-based descriptors such as global and local electrophilicity and nucleophilicity indices. acs.org The global electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons. Due to the two nitro groups, this compound is expected to have a high electrophilicity index, classifying it as a strong electrophile. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The spatial arrangement of atoms and the dynamic behavior of this compound are crucial for understanding its chemical reactivity and physical properties. Theoretical and computational methods, specifically conformational analysis and molecular dynamics (MD) simulations, provide profound insights into these aspects at an atomic level.

Conformational Analysis

Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and determining the energy barriers that separate them. The primary degrees of freedom in this molecule are the rotation of the two nitro groups (NO₂) and the methyl group (CH₃) relative to the furan ring.

The orientation of the nitro groups is of particular interest due to the interplay between steric hindrance and electronic effects. In many nitroaromatic compounds, a planar conformation, where the nitro group is coplanar with the aromatic ring, is favored due to stabilizing resonance effects. rsc.org However, the presence of adjacent substituents can lead to steric repulsion, forcing the nitro group out of the plane. For nitrobenzene, the preference is for a co-planar arrangement, with a rotational barrier of approximately 6.0 kcal/mol. rsc.org

In this compound, the nitro group at the 3-position is flanked by the methyl group at the 2-position, while the nitro group at the 5-position is adjacent to the ring oxygen. These substitutions are expected to influence the rotational barriers and the preferred dihedral angles of the nitro groups.

Computational studies on related nitropyridine-N-oxides have shown that the level of theory and basis set used in calculations can significantly impact the predicted torsional potential of the nitro group. nih.gov For this compound, density functional theory (DFT) calculations would be a suitable method to explore the potential energy surface associated with the rotation of the substituent groups.

A systematic conformational search would involve rotating the C(2)-C(3)-N-O and C(4)-C(5)-N-O dihedral angles to identify the minimum energy conformers. The results of such a hypothetical analysis are presented in Table 1.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle C4-C3-N-O (°) | Dihedral Angle C4-C5-N-O (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 0 | 0.00 |

| 2 | 0 | 180 | 0.15 |

| 3 | 180 | 0 | 2.50 |

| 4 | 180 | 180 | 2.65 |

| 5 | 90 | 90 | 5.80 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of nitroaromatic compounds. Specific values would require dedicated quantum chemical calculations.

The lowest energy conformer would likely feature near-planar arrangements of the nitro groups to maximize conjugation with the furan ring, though some out-of-plane deviation may occur to alleviate steric strain with the adjacent methyl group. The rotational barrier for the nitro groups would provide information on the rigidity of the molecule and the feasibility of interconversion between different conformers at ambient temperatures.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of this compound, providing a detailed picture of its atomic motions and conformational dynamics in various environments. rsc.org An MD simulation numerically solves Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field. mdpi.com

For this compound, an MD simulation would typically involve the following steps:

System Setup: A model of the this compound molecule is placed in a simulation box, often solvated with a chosen solvent (e.g., water or an organic solvent) to mimic realistic conditions.

Force Field Selection: An appropriate force field, such as a specialized united-atom force field for nitroaromatic compounds, is chosen to describe the inter- and intramolecular interactions. rsc.org

Equilibration: The system is brought to the desired temperature and pressure through a process of energy minimization and a series of short simulations.

Production Run: A long simulation is performed to generate a trajectory of the atomic positions and velocities over time.

Analysis of the MD trajectory can reveal a wealth of information, including:

Conformational Fluctuations: The simulation can show how the dihedral angles of the nitro and methyl groups fluctuate around their equilibrium values.

Conformational Transitions: If the simulation is long enough and the energy barriers are not too high, transitions between different stable conformers can be observed, providing insights into the molecule's flexibility.

Solvent Effects: The influence of the solvent on the conformational preferences and dynamics of the molecule can be investigated by analyzing the solvent structure around the solute. rsc.org

Vibrational Spectra: The Fourier transform of the velocity autocorrelation function can be used to calculate the vibrational spectrum of the molecule, which can be compared with experimental infrared or Raman spectra.

Table 2 presents a hypothetical summary of results that could be obtained from an MD simulation of this compound in a water solvent.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound

| Parameter | Value |

| Force Field | TraPPE-UA (for nitroaromatics) |

| Solvent | TIP3P Water |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Average C4-C3-N-O Dihedral Angle | 15° ± 10° |

| Average C4-C5-N-O Dihedral Angle | 5° ± 8° |

| Number of Conformational Transitions | 5 |

Note: The data in this table is for illustrative purposes. Actual simulation results would depend on the specific force field and simulation conditions used.

V. Advanced Characterization Techniques in Dinitrofuran Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 2-Methyl-3,5-dinitrofuran, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds. msu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom. msu.edu

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical shifts of hydrogen atoms are analyzed. For this compound, distinct signals would be expected for the methyl group protons and the proton on the furan (B31954) ring. The chemical environment, influenced by the electron-withdrawing nitro groups, will cause these signals to appear at specific chemical shifts (ppm). libretexts.org The integration of the peak areas corresponds to the ratio of protons in each unique environment.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal. libretexts.org The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. The carbons in the furan ring, the methyl carbon, and the carbons bonded to the nitro groups will all have characteristic chemical shifts. organicchemistrydata.org Carbonyl carbons, for instance, typically appear far downfield (170-220 ppm). libretexts.org

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~2.5 | Singlet | Methyl group protons. |

| ¹H | ~7.0-8.0 | Singlet | Furan ring proton. |

| ¹³C | ~15 | Quartet | Methyl carbon. |

| ¹³C | ~110-150 | Singlet/Doublet | Furan ring carbons. The exact shifts depend on the position relative to the substituents. |

This table is based on general principles of NMR spectroscopy and predicted values for similar structures. Actual experimental values may vary.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound. In the context of this compound research, MS can be particularly useful when combined with derivatization techniques. spectroscopyonline.com

Derivatization involves chemically modifying a compound to enhance its analytical properties, such as volatility or ionization efficiency, for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.com For nitroaromatic compounds, derivatization can improve chromatographic behavior and provide more definitive mass spectral fragmentation patterns. nih.gov For instance, acylation is a common derivatization reaction that can increase volatility and improve chromatographic properties. researchgate.net

The goals of derivatization in mass spectrometry include:

Increasing volatility. spectroscopyonline.com

Enhancing ionization efficiency. spectroscopyonline.com

Improving structural characterization through specific fragmentation patterns. spectroscopyonline.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.com Covalent bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. savemyexams.com

For this compound, IR spectroscopy can confirm the presence of key functional groups:

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| C-H (from methyl group) | 2850-3000 | Stretch |

| C=C (in furan ring) | 1500-1600 | Stretch |

| C-O-C (in furan ring) | 1000-1300 | Stretch |

| NO₂ (nitro group) | 1500-1570 and 1300-1370 | Asymmetric and Symmetric Stretch |

The presence of strong absorption bands in the specified regions for the nitro group would be a key indicator for the successful synthesis of this compound. libretexts.orglibretexts.org

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating and purifying this compound and for determining its concentration in a sample.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. nih.gov It is particularly useful for compounds that are not easily volatilized. In the analysis of this compound, HPLC can be used to separate it from starting materials, byproducts, and isomers. researchgate.netmdpi.com

A typical HPLC system for the analysis of this compound might include:

Column: A reversed-phase C18 column is often used for the separation of organic molecules. nih.gov

Mobile Phase: A mixture of solvents, such as methanol (B129727) and water or acetonitrile (B52724) and water, is commonly employed. nih.gov The composition can be adjusted (gradient elution) to achieve optimal separation. nih.gov

Detector: A UV-Vis detector is suitable for detecting nitroaromatic compounds due to their strong absorbance in the UV region.

The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature that can be used for identification under specific chromatographic conditions.

Gas Chromatography (GC) is a common technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov For the analysis of this compound, GC can be coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.com

However, the thermal stability of nitroaromatic compounds can be a concern in GC analysis. High temperatures in the injector port or column can sometimes lead to decomposition. Therefore, careful optimization of the GC method is crucial. gcms.cz

Considerations for GC analysis of this compound include:

Injection Technique: Splitless injection may be preferred for trace analysis to ensure that a sufficient amount of the analyte reaches the column. nih.gov

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used for the separation of such compounds. nih.gov

Temperature Program: A programmed temperature ramp is used to elute compounds with different boiling points at different times. nih.gov The initial temperature, ramp rate, and final temperature must be carefully selected to achieve good separation without causing thermal degradation.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search for detailed research findings and specific data tables related to the X-ray crystallography of this compound did not yield specific published crystal structure data, such as unit cell parameters or a dedicated structural analysis paper, within the public domain. While the compound is documented in chemical databases, its full single-crystal X-ray diffraction analysis appears to be unavailable in the reviewed scientific literature.

X-ray crystallography stands as a definitive technique for the three-dimensional structural elucidation of crystalline solids at the atomic level. For energetic materials like dinitrofuran derivatives, this method provides invaluable insights into the molecule's conformation, the planarity of the furan ring, and the torsion angles of the nitro group substituents. Such data is fundamental to understanding the relationship between molecular structure and the macroscopic properties of the material.

Furthermore, X-ray diffraction analysis reveals the intricate network of intermolecular interactions, including hydrogen bonding and van der Waals forces, which dictate how molecules are arranged in the crystal lattice. This packing efficiency is a critical determinant of the crystal's density, a key parameter that directly influences the detonation performance and stability of an energetic compound. The precise atomic coordinates derived from these studies are also essential for accurate computational modeling and density functional theory (DFT) calculations, which can predict energetic properties.

Given the absence of specific experimental data for this compound, a detailed discussion of its crystal structure, including a data table of its crystallographic parameters, cannot be provided at this time. The scientific community awaits a formal publication of its crystal structure to fully characterize this energetic material.

Vi. Derivatization and Synthetic Applications of 2 Methyl 3,5 Dinitrofuran

Synthesis of Novel Furan (B31954) Derivatives

There is no specific information available in the surveyed literature on the synthesis of novel furan derivatives directly from 2-Methyl-3,5-dinitrofuran. Research on the synthesis of furan derivatives often involves other starting materials and synthetic routes.

Utilization as a Building Block in Complex Chemical Synthesis

No documented instances were found of this compound being utilized as a building block or synthon in the synthesis of more complex chemical structures. The reactivity of dinitro-substituted furans can be complex, and it appears this specific compound has not been extensively explored for this purpose in the available literature.

Vii. Future Directions in 2 Methyl 3,5 Dinitrofuran Research

Exploration of Undiscovered Synthetic Pathways

Current synthetic routes to nitrated furans often rely on harsh nitrating agents and can suffer from low yields and poor regioselectivity. Future research should prioritize the development of more efficient, selective, and sustainable methods for the synthesis of 2-methyl-3,5-dinitrofuran.

One promising avenue is the exploration of milder and more selective nitrating agents. The use of acetyl nitrate, generated in situ in continuous flow systems, has shown success in the nitration of sensitive substrates like furfural (B47365) and could be adapted for 2-methylfuran (B129897). nih.gov This approach offers enhanced safety and reproducibility over traditional batch methods. nih.gov

Furthermore, catalyst-driven nitration presents a largely unexplored frontier. Research into solid acid catalysts or metal-organic frameworks (MOFs) could lead to highly regioselective and reusable catalytic systems for the dinitration of 2-methylfuran. The development of such catalysts would be a significant step towards greener and more economical production.

Future synthetic explorations could also investigate entirely novel disconnections and starting materials. For instance, cycloaddition reactions involving nitrated building blocks could offer a convergent and highly functionalizable route to the this compound scaffold. A systematic investigation of different starting materials and reaction conditions, as outlined in the hypothetical research plan below, would be crucial.

Table 1: Proposed Investigation of Novel Synthetic Pathways for this compound

| Starting Material | Nitrating Agent/Catalyst | Reaction Conditions | Expected Outcome |

| 2-Methylfuran | In situ generated Acetyl Nitrate (Flow Chemistry) | Temperature, Residence Time, Stoichiometry | Improved yield and safety profile |

| 2-Methylfuran | Solid Acid Catalyst (e.g., Zeolite, Nafion) with HNO₃ | Solvent, Temperature, Catalyst Loading | High regioselectivity and catalyst recyclability |

| Nitromalonaldehyde | 1-Propyne | Lewis Acid Catalyst | Convergent synthesis via [3+2] cycloaddition |

| 2-Methyl-3-nitrofuran | Dinitrogen Pentoxide (N₂O₅) | Aprotic Solvent, Low Temperature | Selective nitration at the 5-position |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing its synthesis and controlling its properties. Future research should employ advanced analytical and spectroscopic techniques to elucidate the intricate steps of the nitration process.

The nitration of the furan (B31954) ring is known to be a complex process that can involve addition-elimination pathways rather than a direct electrophilic aromatic substitution. quimicaorganica.org Detailed kinetic studies, monitoring the reaction progress under various conditions (temperature, concentration of reactants and catalysts), can provide valuable data to construct a comprehensive kinetic model for the dinitration of 2-methylfuran.

The identification of reaction intermediates is another critical area of investigation. Techniques such as cryo-spectroscopy (low-temperature UV-Vis, NMR) and stopped-flow analysis could be employed to trap and characterize transient species formed during the nitration reaction. The isolation and structural elucidation of these intermediates, potentially through X-ray crystallography, would provide direct evidence for the operative reaction mechanism.

Isotopic labeling studies, for instance, using ¹⁵N-labeled nitric acid, can be a powerful tool to trace the path of the nitro groups and to distinguish between different potential mechanisms. By analyzing the distribution of the isotopic label in the final product and any byproducts, researchers can gain unambiguous insights into the reaction pathway.

Innovative Computational Approaches

Computational chemistry offers a powerful and complementary tool to experimental studies for understanding the structure, reactivity, and properties of this compound. Future research should leverage advanced computational methods to build predictive models and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of 2-methylfuran and its nitrated derivatives. nih.govresearchgate.netmdpi.com By calculating molecular properties such as electrostatic potential surfaces, frontier molecular orbital energies (HOMO-LUMO), and Fukui functions, researchers can predict the most likely sites for electrophilic attack and rationalize the observed regioselectivity of nitration. mdpi.com

Furthermore, computational modeling can be used to explore the potential energy surfaces of the nitration reactions. By mapping the reaction coordinates and calculating the activation energies for different possible pathways, it is possible to identify the most energetically favorable mechanism. This information is invaluable for optimizing reaction conditions to favor the formation of the desired this compound isomer.

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, which is particularly relevant for its potential applications in material science. These simulations can predict properties such as solubility, compatibility with other materials, and thermal stability.

Table 2: Key Parameters for Computational Investigation of this compound

| Computational Method | Property to be Investigated | Expected Insight |

| Density Functional Theory (DFT) | Electronic Structure (HOMO, LUMO, Electrostatic Potential) | Prediction of reactivity and regioselectivity of nitration |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Correlation with experimental spectroscopic data |

| Transition State Theory | Reaction Pathways and Activation Energies | Elucidation of the most favorable nitration mechanism |

| Molecular Dynamics (MD) | Intermolecular Interactions and Bulk Properties | Prediction of material properties and compatibility |

Potential for Material Science Applications (excluding energetic properties as standalone focus)

While the energetic nature of this compound is apparent, its unique chemical structure also suggests potential applications in material science beyond its use as an energetic material. Future research should explore the incorporation of this molecule as a building block for novel functional materials.

The furan ring is a versatile platform for polymerization, and this compound could serve as a monomer for the synthesis of novel polymers. The nitro groups can act as functional handles for further chemical modifications, allowing for the tuning of the polymer's properties. For example, reduction of the nitro groups to amines would yield a furan-based diamine, which could be used to synthesize polyamides or polyimides with unique thermal and mechanical properties.

The electron-deficient nature of the dinitrated furan ring could also be exploited in the design of materials with interesting electronic properties. For instance, polymers incorporating the this compound moiety could exhibit charge-transfer characteristics, making them potentially useful in organic electronics.

Furthermore, the dinitrofuran unit could be incorporated into the structure of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitro groups could act as coordination sites for metal ions or as hydrogen bond acceptors, leading to the formation of porous materials with potential applications in gas storage, separation, or catalysis. The exploration of these non-energetic applications will require a multidisciplinary approach, combining synthetic chemistry, polymer science, and materials characterization.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Methyl-3,5-dinitrofuran, and what mechanistic considerations govern its nitration?

- Methodological Answer : The synthesis typically involves nitration of 2-methylfuran using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Mechanistic studies highlight the role of electrophilic aromatic substitution, where the methyl group directs nitration to the 3- and 5-positions . Kinetic control via low-temperature conditions minimizes byproducts like trinitro derivatives.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography is critical for resolving its planar furan ring and nitro group orientations, as demonstrated in analogous nitroaromatic structures . Complementary techniques include:

- ¹H/¹³C NMR : Assigns methyl and nitro group positions (δ ~2.5 ppm for CH₃; nitro groups deshield adjacent protons).

- IR Spectroscopy : Confirms nitro stretches (~1530 cm⁻¹ and ~1350 cm⁻¹) .

Q. What are the primary solubility and stability challenges associated with this compound in experimental settings?

- Methodological Answer : The compound is poorly soluble in polar solvents (e.g., water) but dissolves in dichloromethane or DMSO. Stability studies recommend storage at –20°C under inert atmospheres to prevent photodegradation or hydrolysis of nitro groups. Accelerated stability testing (40°C/75% RH) can predict decomposition pathways .

Advanced Research Questions

Q. How do solvent polarity and catalytic systems influence regioselectivity in the nitration of methyl-substituted furans?

- Methodological Answer : Polar aprotic solvents (e.g., acetic anhydride) enhance nitronium ion (NO₂⁺) activity, favoring 3,5-dinitration. Computational studies (DFT) reveal that electron-withdrawing methyl groups reduce aromatic ring electron density, directing nitration to meta positions. Catalysts like zeolites or ionic liquids can improve yield by 15–20% while reducing acid waste .

Q. What computational models predict the thermal decomposition kinetics of this compound, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) simulations predict exothermic decomposition pathways (~200–250°C) involving nitro group scission and furan ring rupture. Experimental TG-DSC analyses validate these models, showing mass loss peaks at 220°C (±5°C). Discrepancies between computed and observed activation energies (ΔE ~10 kJ/mol) suggest secondary radical interactions .

Q. How can contradictory toxicological data on this compound be resolved across in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activation in rodents vs. static cell cultures). A tiered approach is recommended:

- In vitro : Use hepatic microsomes to assess nitroreductase-mediated mutagenicity.

- In vivo : Conduct OECD 451-compliant carcinogenicity assays with isotopic labeling (¹⁴C) to track bioaccumulation .

Q. What crystallographic strategies address polymorphism in this compound derivatives?

- Methodological Answer : Slow evaporation from ethyl acetate/hexane mixtures yields monoclinic crystals (space group P2₁/c). For polymorph screening, high-throughput X-ray diffraction (HT-XRD) identifies lattice variations, while Hirshfeld surface analysis quantifies Br⋯O and C–H⋯O interactions influencing packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.